
2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo- is a heterocyclic compound with a benzoxazine core structure
Preparation Methods
The synthesis of 2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo- typically involves the condensation of salicylamide with various aldehydes and ketones. The resulting esters are then hydrolyzed using hydrogen carbonate to yield the desired carboxylic acids . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Scientific Research Applications
2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic uses, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and chemical products
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo- include other benzoxazine derivatives and related heterocyclic compounds. These compounds share a similar core structure but differ in their functional groups and properties. Some examples include:
3,4-Dihydro-4-oxo-2H-1,3-benzoxazine-carboxylic acids: These compounds have similar synthetic routes and chemical properties.
1,2,4-Benzothiadiazine-1,1-dioxide: This compound has a different core structure but shares some chemical and biological properties. The uniqueness of 2H-1,3-Benzoxazine-2-carboxylic acid, 3,4-dihydro-7-hydroxy-2-methyl-4-oxo- lies in its specific functional groups and the resulting chemical and biological activities.
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
7-hydroxy-2-methyl-4-oxo-3H-1,3-benzoxazine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO5/c1-10(9(14)15)11-8(13)6-3-2-5(12)4-7(6)16-10/h2-4,12H,1H3,(H,11,13)(H,14,15) |
InChI Key |
VDTWFVKXIVNMGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)C2=C(O1)C=C(C=C2)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



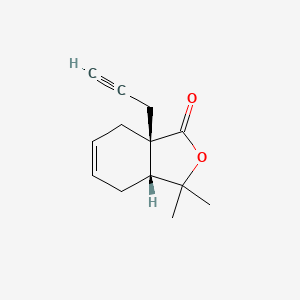

![(1R,4S)-1,4-Dimethyl-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B13809224.png)
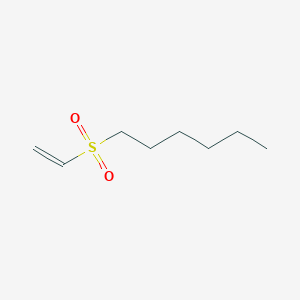
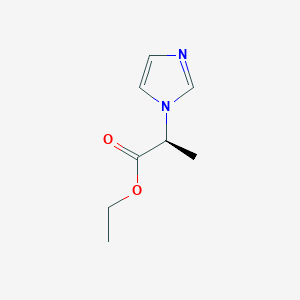
![7-methyl-3-[(E)-(propan-2-ylimino)methyl]quinolin-2(1H)-one](/img/structure/B13809229.png)
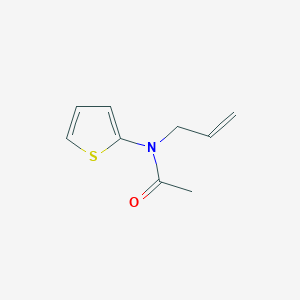

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-](/img/structure/B13809234.png)
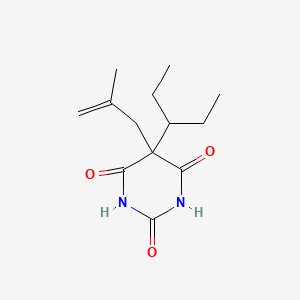
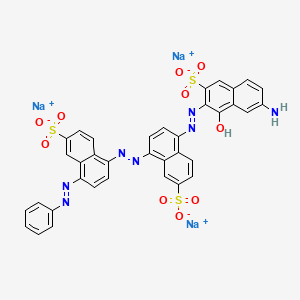
![2-(3-Bromophenyl)-5-fluorobenzo[d]thiazole](/img/structure/B13809253.png)
![3,5-Dichloro-2-[[2-(4-chloro-2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13809269.png)
